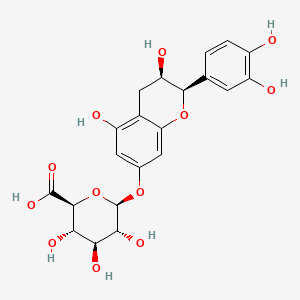

Epicatechin-7-glucuronide

説明

Positioning within Flavan-3-ol Metabolic Landscape

Following consumption of flavan-3-ol-rich foods like cocoa, tea, and apples, the parent compounds, such as (−)-epicatechin, undergo extensive metabolism. ontosight.aitandfonline.com A key metabolic pathway is glucuronidation, a process where glucuronic acid is attached to the epicatechin molecule, enhancing its water solubility and facilitating its circulation and excretion. ontosight.ai (−)-Epicatechin-7-glucuronide is one of the several glucuronidated metabolites formed. ontosight.aicapes.gov.br

The metabolic fate of (−)-epicatechin is complex and involves not only glucuronidation but also sulfation and methylation, leading to a variety of structurally related epicatechin metabolites (SREMs) in the body. ontosight.ainih.gov The specific profile of these metabolites can vary significantly between species. For instance, in humans, studies have identified (−)-epicatechin-3′-O-glucuronide as a major metabolite, whereas in rats, (−)-epicatechin-7-O-glucuronide is more prominent. capes.gov.br The initial site for this glucuronidation in humans is believed to be the intestine. researchgate.net

The journey of flavan-3-ols continues to the colon, where gut microbiota play a crucial role in breaking them down into smaller phenolic compounds known as 5C-ring fission metabolites (5C-RFMs), such as 5-(hydroxyphenyl)-γ-valerolactones. nih.govnih.gov These are then absorbed and may undergo further phase II metabolism in the liver. nih.govmdpi.com This extensive metabolic conversion highlights that the biological effects attributed to flavan-3-ols may, in fact, be mediated by their various metabolites, including (−)-epicatechin-7-glucuronide.

Rationale for Investigating Glucuronidated Metabolites in Biological Systems

The investigation of glucuronidated metabolites like (−)-epicatechin-7-glucuronide is crucial because these are the forms that are predominantly found circulating in the bloodstream after consumption of the parent compounds. nih.govtandfonline.com Understanding the biological activities of these metabolites is essential to determine the true in vivo effects of dietary flavan-3-ols. nih.govtandfonline.com

Research has shown that glucuronidation can influence the biological properties of epicatechin. While some studies suggest that the parent compound, (−)-epicatechin, has more potent antioxidant activity than its glucuronidated metabolites, others have found that metabolites like (−)-epicatechin-7-glucuronide still retain significant antioxidative properties. tandfonline.com For example, (−)-epicatechin-7-glucuronide has demonstrated notable superoxide radical scavenging activity. tandfonline.com Furthermore, studies have explored the ability of these metabolites to inhibit processes like peroxynitrite-mediated tyrosine nitration, which is relevant to inflammation and cardiovascular health. nih.govjst.go.jp

The bioavailability of epicatechin is significantly influenced by the food matrix and the dose consumed, which in turn affects the profile of its metabolites. nih.gov Therefore, studying the specific actions of each metabolite, such as (−)-epicatechin-7-glucuronide, is necessary to build a comprehensive picture of how dietary flavanols impact human health.

Current Research Frontiers and Unaddressed Questions Pertaining to (−)-Epicatechin-7-Glucuronide

Current research on (−)-epicatechin-7-glucuronide is focused on several key areas. A major frontier is the detailed characterization of its biological activities. While initial studies have pointed towards antioxidant and anti-inflammatory potential, a deeper understanding of its mechanisms of action at the cellular and molecular level is required. ontosight.aitandfonline.com This includes investigating its effects on various signaling pathways and its potential role in protecting against chronic diseases. frontiersin.org

A significant challenge in this field has been the availability of pure, authentic standards of epicatechin metabolites for research. nih.govacs.org The chemical synthesis of these compounds, including various monoglucuronides and sulfates of epicatechin, is a critical step forward, enabling more accurate and reliable studies on their biological effects. acs.org

Research Findings on (−)-Epicatechin-7-Glucuronide

Compound Names Mentioned

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDKTKDGDLDTP-BBGDWMAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341518 | |

| Record name | Epicatechin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389136-63-4 | |

| Record name | Epicatechin-7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICATECHIN-7-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. How can researchers ensure ethical rigor in studies involving E7G supplementation in vulnerable populations?

- Answer : Protocols must:

- Disclose risks : E.g., potential drug interactions (CYP450 modulation) in polypharmacy patients.

- Inclusion criteria : Exclude participants with hepatic/renal impairment (due to glucuronidation pathways).

- Data transparency : Share raw LC-MS datasets in repositories like MetaboLights.

Compliance with CONSORT or STROBE checklists is mandatory for clinical/preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。